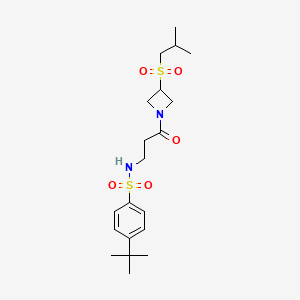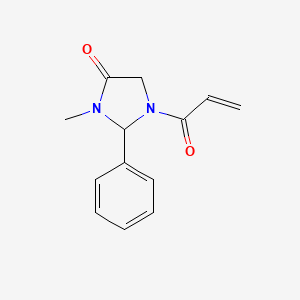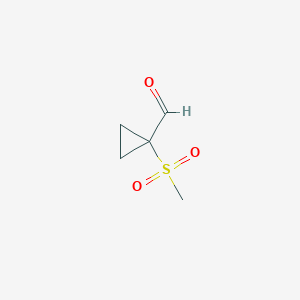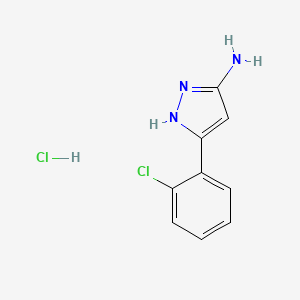![molecular formula C13H11FO2 B2945149 [2-(2-Fluorophenoxy)phenyl]methanol CAS No. 81890-62-2](/img/structure/B2945149.png)
[2-(2-Fluorophenoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Fluorophenoxy)phenyl]methanol is an organic compound with the molecular formula C13H11FO2 It is a member of the phenylmethanol family, characterized by the presence of a fluorine atom attached to the phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluorophenoxy)phenyl]methanol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-fluorophenol with benzyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluorophenoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium amide (NaNH2) or thiourea are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-fluorophenoxy)benzaldehyde or 2-(2-fluorophenoxy)acetophenone.
Reduction: Formation of 2-(2-fluorophenoxy)phenylethane.
Substitution: Formation of 2-(2-aminophenoxy)phenylmethanol or 2-(2-thiophenoxy)phenylmethanol.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Fluorophenoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Fluorinated compounds often exhibit enhanced biological activity and stability, making them valuable in drug discovery and development .
Medicine
In medicine, this compound derivatives are investigated for their potential therapeutic applications. Fluorinated aromatic compounds are known to interact with biological targets in unique ways, potentially leading to the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [2-(2-Fluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenoxy group can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Chlorophenoxy)phenyl]methanol
- [2-(2-Bromophenoxy)phenyl]methanol
- [2-(2-Iodophenoxy)phenyl]methanol
Uniqueness
Compared to its halogenated analogs, [2-(2-Fluorophenoxy)phenyl]methanol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s small size and high electronegativity influence the compound’s reactivity, stability, and biological activity. These characteristics make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[2-(2-fluorophenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOMPOUVFZRWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2945068.png)

![tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate](/img/structure/B2945073.png)
![1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2945075.png)
![1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2945076.png)

![methyl 6-chloro-2-{[(3-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate](/img/structure/B2945079.png)
![3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2945081.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2945082.png)

![(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid](/img/structure/B2945084.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate](/img/structure/B2945087.png)
![(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (2S,3S)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2945089.png)
